Salubrinal

描述

准备方法

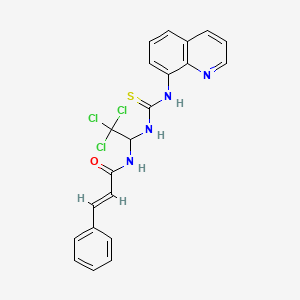

沙鲁布林是通过一系列涉及特定试剂和条件的化学反应合成的。 合成路线通常涉及 3-苯基-2-丙烯酰胺与 2,2,2-三氯-1-[(8-喹啉基氨基)硫代氧甲基]氨基]乙基的反应 . 反应条件包括使用溶剂和催化剂以促进所需产物的形成。

化学反应分析

沙鲁布林经历各种化学反应,包括氧化、还原和取代反应 . 这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂 . 从这些反应形成的主要产物取决于所用特定条件和试剂。 例如,沙鲁布林的氧化会导致氧化衍生物的形成,而还原会导致该化合物的还原形式 .

科学研究应用

Applications in Cancer Research

1. Anticancer Properties

Salubrinal has been investigated for its potential to enhance the efficacy of traditional chemotherapeutics. Studies have shown that it can induce apoptosis in cancer cells by activating the integrated stress response (ISR). For instance, in inflammatory breast cancer cells, this compound treatment led to increased levels of phosphorylated eIF2α and ATF4, resulting in reduced cell proliferation and migration .

2. Combination Therapy

Research indicates that this compound may enhance the effects of other anticancer agents such as doxorubicin and rapamycin. It has been shown to improve outcomes in models of metastatic breast cancer by targeting ER stress pathways .

| Cancer Type | Combination Treatment | Outcome |

|---|---|---|

| Inflammatory Breast Cancer | Doxorubicin | Enhanced apoptosis |

| Gastric Cancer | Rapamycin | Reduced cell growth |

| Squamous Cell Carcinoma | Standard Chemotherapy | Increased sensitivity to treatment |

Neuroprotective Effects

This compound's neuroprotective properties have been explored extensively, particularly in models of neuroinflammation and traumatic brain injury (TBI).

1. Reduction of Neuroinflammation

In studies involving lipopolysaccharide (LPS)-induced neuroinflammation, this compound administration significantly reduced markers of inflammation such as inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines (IL-1β, IL-6) while preserving dopaminergic neuron function .

2. Protection Against Protein Toxicity

this compound has demonstrated efficacy in models of protein misfolding diseases. By enhancing the cellular stress response, it mitigates the effects of toxic protein aggregates associated with conditions like Alzheimer's disease .

| Neurodegenerative Condition | Mechanism | Effect |

|---|---|---|

| Traumatic Brain Injury | Inhibition of ER stress | Reduced apoptosis |

| Parkinson's Disease | Modulation of inflammatory pathways | Preservation of dopamine neurons |

| Alzheimer's Disease | Enhancement of proteostasis | Reduced neurodegeneration |

Implications in Inflammatory Diseases

This compound has shown promise in managing inflammatory conditions through its ability to modulate cellular responses to stress.

1. Osteoporosis Treatment

Recent findings suggest that this compound may stimulate bone formation while inhibiting resorption, making it a candidate for osteoporosis treatment . Its action on osteoblasts and osteoclasts could provide a dual benefit in managing bone density.

2. Viral Infections

this compound's ability to inhibit viral protein synthesis during infections, such as herpes simplex virus (HSV), highlights its potential as an antiviral agent. By preventing the dephosphorylation of eIF2α, it reduces viral replication rates .

作用机制

相似化合物的比较

生物活性

Salubrinal is a synthetic compound recognized for its role in modulating cellular stress responses, particularly in protecting cells from endoplasmic reticulum (ER) stress-induced apoptosis. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

This compound functions primarily as a selective inhibitor of the protein phosphatase 1 (PP1) complex, which is responsible for dephosphorylating eukaryotic translation initiation factor 2 alpha (eIF2α). The phosphorylation of eIF2α is crucial for the cellular stress response, as it reduces global protein synthesis and promotes cell survival under stress conditions. By inhibiting the dephosphorylation of eIF2α, this compound enhances the phosphorylation levels of this factor, thereby facilitating protective mechanisms against ER stress.

Key Findings from Research Studies

-

Neuroprotective Effects :

- This compound has demonstrated neuroprotective properties in various models of brain injury. In studies involving traumatic brain injury (TBI), this compound reduced apoptosis and neuroinflammation by attenuating markers such as CHOP and TNFα, indicating its potential for treating neurodegenerative conditions and brain injuries .

- Cardioprotection :

- Anticancer Properties :

- Cochlear Protection :

Data Table: Summary of Biological Activities

Case Studies

- Neuroinflammation Post-TBI : A study investigated the effects of this compound on neuroinflammation following repetitive TBI. Results indicated that this compound administration significantly decreased IL-1β mRNA levels and reduced gliosis markers, showcasing its therapeutic potential in managing post-injury inflammation .

- Adrenocortical Carcinoma : Another study focused on this compound's effects on adrenocortical carcinoma cells. This compound treatment led to increased intracellular calcium concentrations and promoted apoptosis through the PERK/eIF2α/ATF4 signaling pathway, suggesting its role as a potential therapeutic agent against this cancer type .

常见问题

Basic Research Questions

Q. What is the primary molecular mechanism of Salubrinal in modulating endoplasmic reticulum (ER) stress?

this compound selectively inhibits the dephosphorylation of eukaryotic initiation factor 2α (eIF2α), a key regulator of the unfolded protein response (UPR). By preserving phosphorylated eIF2α, it attenuates global protein synthesis while promoting selective translation of adaptive transcripts like ATF4. This mechanism reduces ER stress-induced apoptosis in neuronal and cardiac models . Methodologically, researchers validate this using Western blotting for phospho-eIF2α and downstream markers (e.g., CHOP, BIP) under ER stress conditions.

Q. How does this compound mitigate β-amyloid (Aβ)-induced neurotoxicity in experimental models?

this compound attenuates Aβ-induced neuronal death by inhibiting NF-κB nuclear translocation, a pathway linked to neuroinflammation and caspase-3 activation. In primary neurons and microglial cells, it reduces cytoplasmic-to-nuclear p65 translocation, as confirmed via subcellular fractionation and immunostaining. However, short-term treatment (<24 h) does not alter ER stress markers (BiP, PDI), suggesting NF-κB inhibition as its primary neuroprotective route .

Q. What experimental protocols are used to assess this compound's chondroprotective effects in osteoarthritis?

In murine osteoarthritis models, this compound is administered intra-articularly (1.5–5 mg/kg) to evaluate cartilage degradation. Researchers quantify proteoglycan loss (Safranin-O staining), apoptosis (TUNEL assay), and ER stress markers (phospho-PERK, CHOP). Synovial fluid cytokine levels (IL-1β, TNF-α) are measured via ELISA to assess anti-inflammatory effects .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s efficacy in neurodegenerative models?

Discrepancies arise from model-specific ER stress baselines. For example, in SOD1G93A mice (ALS model), endogenous PERK activation negates this compound’s benefits, whereas in Aβ or LPS-induced neurotoxicity, it effectively reduces apoptosis. Methodological adjustments include:

- Dose optimization (e.g., 25–100 μM in vitro; 5 mg/kg in vivo) .

- Timing interventions to coincide with stress induction (e.g., pre-treatment vs. co-treatment) .

- Combining with COX-2 inhibitors (e.g., rofecoxib) to enhance anti-inflammatory effects .

Q. What structural modifications enhance this compound’s cardioprotective activity?

Structure-activity relationship (SAR) studies reveal that modifying the quinoline ring and thiourea unit (e.g., derivative PP1-24) increases potency 50-fold (EC50 ≤ 0.3 μM). Computational modeling (CoMFA) identifies electrostatic and steric fields critical for eIF2α binding. Validation involves hypoxia/reoxygenation assays in cardiomyocytes and infarct size measurement in rodent ischemia models .

Q. Why does this compound exacerbate lipotoxicity in human pancreatic islets despite its protective role in other tissues?

In human islets, prolonged eIF2α phosphorylation via this compound hyperactivates the pro-apoptotic CHOP pathway under lipotoxic conditions (e.g., palmitate exposure). Researchers use TEM to observe ER dilation and mitochondrial fragmentation, while RNA-seq confirms CHOP upregulation. This contrasts with neuronal models, where CHOP is suppressed, highlighting tissue-specific UPR outcomes .

Q. How do pharmacokinetic properties influence this compound’s therapeutic window in vivo?

Subcutaneous administration studies in rats model diffusion kinetics using partial differential equations. Key parameters include:

- Diffusion coefficient (2.5 × 10⁻⁶ cm²/s) and tissue permeability (0.15 mL/min/g).

- Plasma concentration peaks at 1–2 h post-injection, necessitating timed dosing to match stress induction phases .

Q. What computational strategies optimize this compound derivatives for GADD34:PP1 inhibition?

Molecular docking (e.g., ArgusLab 4.0.1) targets the GADD34:PP1 binding site (PDB: 4XPN). Analogs with hydrogen-bonding motifs between thiourea and amide groups show higher binding affinity than this compound. In vitro validation includes phosphatase activity assays and ER stress rescue in HEK293T cells .

Q. Methodological Considerations Table

属性

IUPAC Name |

(E)-3-phenyl-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl3N4OS/c22-21(23,24)19(27-17(29)12-11-14-6-2-1-3-7-14)28-20(30)26-16-10-4-8-15-9-5-13-25-18(15)16/h1-13,19H,(H,27,29)(H2,26,28,30)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOIAYJMPKXARU-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl3N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420852 | |

| Record name | Salubrinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405060-95-9 | |

| Record name | (2E)-3-Phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)thioxomethyl]amino]ethyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405060-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salubrinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405060959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salubrinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 405060-95-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALUBRINAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8PSF5Z8KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。